molecular formula C13H15N3O2 B1606692 N-4-Quinazolinylnorvaline CAS No. 1008675-41-9

N-4-Quinazolinylnorvaline

Cat. No.: B1606692
CAS No.: 1008675-41-9
M. Wt: 245.28 g/mol
InChI Key: QNGCVTKJHOBMQR-NSHDSACASA-N
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Description

N-4-Quinazolinylnorvaline is a chemical compound with the molecular formula C13H15N3O2 It is a derivative of quinazoline and norvaline, combining the structural features of both

Scientific Research Applications

N-4-Quinazolinylnorvaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety data sheet (SDS) for “N-4-Quinazolinylnorvaline” indicates that it may be harmful if swallowed and may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Quinazolinylnorvaline typically involves the reaction of quinazoline derivatives with norvaline. One common method includes the use of activated alkynes and aromatic amines under specific catalytic conditions. For instance, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield quinazoline derivatives . Another method involves the use of diethyl acetylenedicarboxylate and aromatic amines through hydroamination followed by intramolecular Friedel–Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-4-Quinazolinylnorvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-4-Quinazolinylnorvaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinazoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Norvaline: An amino acid that is part of the N-4-Quinazolinylnorvaline structure.

    Quinazolinone: A derivative with a carbonyl group at the 4-position of the quinazoline ring.

Uniqueness

This compound is unique due to its combined structural features of quinazoline and norvaline, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(quinazolin-4-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCVTKJHOBMQR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352387
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008675-41-9
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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